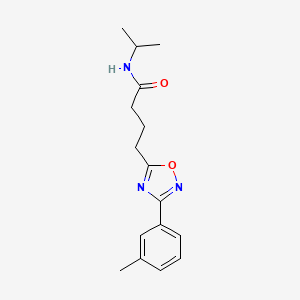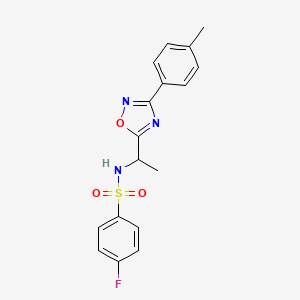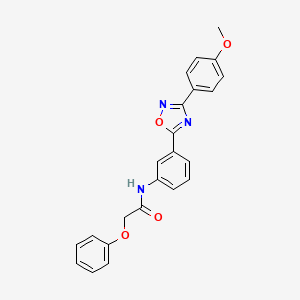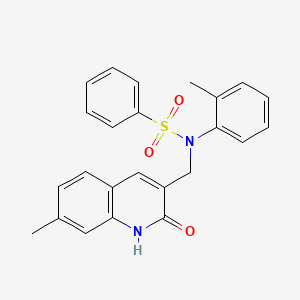
(2-hydroxy-7-methylquinolin-3-yl)methyl 2-bromobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-hydroxy-7-methylquinolin-3-yl)methyl 2-bromobenzoate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of (2-hydroxy-7-methylquinolin-3-yl)methyl 2-bromobenzoate involves the inhibition of various signaling pathways such as the NF-κB and STAT3 pathways. It also induces apoptosis by activating caspase-3 and -9 and downregulating anti-apoptotic proteins such as Bcl-2.
Biochemical and Physiological Effects:
(2-hydroxy-7-methylquinolin-3-yl)methyl 2-bromobenzoate has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also reduces the expression of matrix metalloproteinases (MMPs) and inhibits angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2-hydroxy-7-methylquinolin-3-yl)methyl 2-bromobenzoate in lab experiments is its ability to selectively target cancer cells while sparing normal cells. It also has low toxicity and can be easily synthesized. However, one limitation is that it has poor solubility in aqueous solutions, which can affect its bioavailability.
Direcciones Futuras
There are several future directions for the study of (2-hydroxy-7-methylquinolin-3-yl)methyl 2-bromobenzoate. One direction is to explore its potential use in combination therapy with other anticancer drugs. Another direction is to investigate its use in treating other inflammatory diseases such as multiple sclerosis. Additionally, further studies can be conducted to improve its solubility and bioavailability.
In conclusion, (2-hydroxy-7-methylquinolin-3-yl)methyl 2-bromobenzoate has shown promising results in scientific research for its potential applications in various fields. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore its potential.
Métodos De Síntesis
The synthesis method of (2-hydroxy-7-methylquinolin-3-yl)methyl 2-bromobenzoate involves the reaction of 2-bromobenzoic acid with 2-amino-7-methylquinoline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields the desired product, which can be purified by column chromatography.
Aplicaciones Científicas De Investigación
(2-hydroxy-7-methylquinolin-3-yl)methyl 2-bromobenzoate has been studied for its potential applications in various scientific research fields. It has been found to exhibit antitumor activity by inducing apoptosis and inhibiting the proliferation of cancer cells. It also has anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
(7-methyl-2-oxo-1H-quinolin-3-yl)methyl 2-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO3/c1-11-6-7-12-9-13(17(21)20-16(12)8-11)10-23-18(22)14-4-2-3-5-15(14)19/h2-9H,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QICMXOIAHJPQRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)COC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(dimethylsulfamoyl)-4-methoxybenzamide](/img/structure/B7688255.png)


![methyl 2-[3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido]-4,5-dimethoxybenzoate](/img/structure/B7688288.png)






